Physicochemical properties of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid in drug discovery
Physicochemical properties of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid in drug discovery
Initiating the Analysis
I've begun dissecting the request. The focus is on the physicochemical properties of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid within drug discovery, which will require an in-depth technical guide/whitepaper. I'm starting to map out the key aspects that need addressing.
Defining the Scope
I'm now prioritizing the target audience: researchers and drug development experts. This has solidified the core requirements. I'm focusing on autonomy in structure, scientific rigor (with citations and references), and the visualization components. Specifically, I need to include tables for quantitative data, step-by-step methodologies, and DOT diagrams for workflows, adhering to specified specs.
Analyzing the Compound
I've been digging into "2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid." My initial impression is it's not a blockbuster molecule, but a useful spirocyclic building block. Modern synthesis uses it. I'm looking for its specific niche in drug discovery, and its reactivity.
Defining the Core Structure
I'm focusing on "2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid" as my key spirocyclic building block. Search results highlight the prevalence of 2-oxaspiro[4.4]nonane derivatives in various chemical contexts, and I'm assessing its potential. It's a key structural feature for deeper investigation.
Analyzing the Scaffold Benefits
I'm now diving into the benefits of incorporating the 2-oxaspiro[4.4]nonane scaffold, especially focusing on its impact on physicochemical properties. I'm noting the connection between the scaffold and improved water solubility, metabolic stability, and lipophilicity. Moreover, its inherent 3D shape is key for enhanced binding and selectivity and the resulting reduced off-target effects, like hERG. I'm also planning an introduction to the concept of escaping "flatland" in drug discovery.
Outlining the Research Plan
I'm now outlining a detailed research plan. I plan to delve into the sp3 character and 3D conformation of "2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid." I will quantify the impact on solubility, lipophilicity, and metabolic stability, contrasting it with flat aromatic structures. I'm also planning diagrams, to aid the reader.
I have established: I'm focusing on "2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid" as my key spirocyclic building block. Search results highlight the prevalence of 2-oxaspiro[4.4]nonane derivatives in various chemical contexts, and I'm assessing its potential. It's a key structural feature for deeper investigation.
I'm now diving into the benefits of incorporating the 2-oxaspiro[4.4]nonane scaffold, especially focusing on its impact on physicochemical properties. I'm noting the connection between the scaffold and improved water solubility, metabolic stability, and lipophilicity. Moreover, its inherent 3D shape is key for enhanced binding and selectivity and the resulting reduced off-target effects, like hERG. I'm also planning an introduction to the concept of escaping "flatland" in drug discovery.
Comparing Physicochemical Properties
I'm now investigating the specific physicochemical effects of the 2-oxaspiro[4.4]nonane structure. The presence of the 2-oxa ring lowers lipophilicity and increases aqueous solubility compared to a fully carbon-based analog, with it acting as a hydrogen bond acceptor. The acetic acid appendage provides a versatile handle for modifications and it also acts as a pharmacophore. I'm preparing to build a table of representative physicochemical data, focusing on the sp3 shift's impact on properties like LogP, solubility, and clearance by comparing a generic biphenyl-carboxylic acid with the spiro-substituted one.
Calculating Fsp3 and Designing Diagrams
I've calculated the Fsp3 for the acetic acid derivative, getting 0.9. I am now creating diagrams. The first diagram will be a workflow demonstrating how to incorporate the scaffold into a drug discovery pipeline. The second diagram outlines the relationship of increased Fsp3 to clinical success. I'm excited about developing this model!
Visualizing the Research Plan
I'm now drafting the DOT code for two diagrams. The first, I'll name "Scaffold Workflow," visualizes the use of "2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid" in a drug discovery pipeline, from scaffold selection to clinical candidates. The second, "Sp3 Impact," aims to show how increased Fsp3 correlates with clinical success. I'm excited about creating these visuals to complement my discussion!
Detailing the Methodologies
I'm now outlining detailed methodologies. I've chosen kinetic solubility and liver microsomal stability assays, detailing the rationale behind each choice. I'm focusing on the causality behind the experimental designs and the key points to explain. I'll justify the choice of kinetic solubility over thermodynamic for early screening and explain the details of the liver microsomal stability assays. I will present the methodologies as protocols.
Justifying the Experimental Designs
I'm now detailing the use of kinetic solubility and HLM assays. Kinetic solubility mimics drug dissolution in the GI tract for high-throughput screening of compounds, I am explaining the design. HLM assays assess Phase I metabolic stability and determine CYP450 vulnerability. Flat aromatics will be compared. I will cite relevant references on spirocycles and Fsp3 .
Outlining the Document Structure
I'm now outlining the document's structure, starting with an "Escape from Flatland" introduction. I will discuss planar rings versus spirocyclic systems and highlight 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid as a key element. I will profile its structure, discuss its physicochemical properties and mechanistic advantages in target binding. I'm excited by the structure and plan to expand on it.
Refining the Experimental Details
I am now focusing on refining the experimental details and the E-E-A-T aspect. I'm ensuring self-validating system criteria are included in the protocols, with clear controls. The kinetic solubility protocol includes Nicardipine and Propranolol controls, while the HLM assay includes Verapamil/Testosterone and Warfarin controls. Causality is clarified for both, from DMSO dilution to NADPH for HLM.
Confirming the Fsp3 Value
I've validated the Fsp3 calculation for the spirocyclic acetic acid derivative; the 0.90 value is correct, solidifying this key metric. I'm now drafting content with an authoritative tone, aiming for technical precision, and practicality for the expert audience, and ensuring the color palette matches the graphs.
Defining the Visualization Colors
I'm now setting up the color scheme for the diagrams, prioritizing a clear visual narrative using established Google brand colors. I've assigned distinct colors to various diagram components like nodes and edges, for easy interpretation and to visually convey information. I will also incorporate relevant citations, such as [1], [2], [3], and [4].
I have established: I'm focusing on "2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid" as my key spirocyclic building block. Search results highlight the prevalence of 2-oxaspiro[4.4]nonane derivatives in various chemical contexts, and I'm assessing its potential. It's a key structural feature for deeper investigation.
I'm now diving into the benefits of incorporating the 2-oxaspiro[4.4]nonane scaffold, especially focusing on its impact on physicochemical properties. I'm noting the connection between the scaffold and improved water solubility, metabolic stability, and lipophilicity. Moreover, its inherent 3D shape is key for enhanced binding and selectivity and the resulting reduced off-target effects, like hERG. I'm also planning an introduction to the concept of escaping "flatland" in drug discovery.
I'm now investigating the specific physicochemical effects of the 2-oxaspiro[4.4]nonane structure. The presence of the 2-oxa ring lowers lipophilicity and increases aqueous solubility compared to a fully carbon-based analog, with it acting as a hydrogen bond acceptor. The acetic acid appendage provides a versatile handle for modifications and it also acts as a pharmacophore. I'm preparing to build a table of representative physicochemical data, focusing on the sp3 shift's impact on properties like LogP, solubility, and clearance by comparing a generic biphenyl-carboxylic acid with the spiro-substituted one.
I've calculated the Fsp3 for the acetic acid derivative, getting 0.9. I am now creating diagrams. The first diagram will be a workflow demonstrating how to incorporate the scaffold into a drug discovery pipeline. The second diagram outlines the relationship of increased Fsp3 to clinical success. I'm excited about developing this model!
I'm now drafting the DOT code for two diagrams. The first, I'll name "Scaffold Workflow," visualizes the use of "2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid" in a drug discovery pipeline, from scaffold selection to clinical candidates. The second, "Sp3 Impact," aims to show how increased Fsp3 correlates with clinical success. I'm excited about creating these visuals to complement my discussion!
I'm now outlining detailed methodologies. I've chosen kinetic solubility and liver microsomal stability assays, detailing the rationale behind each choice. I'm focusing on the causality behind the experimental designs and the key points to explain. I'll justify the choice of kinetic solubility over thermodynamic for early screening and explain the details of the liver microsomal stability assays. I will present the methodologies as protocols.
I'm now detailing the use of kinetic solubility and HLM assays. Kinetic solubility mimics drug dissolution in the GI tract for high-throughput screening of compounds, I am explaining the design. HLM assays assess Phase I metabolic stability and determine CYP450 vulnerability. Flat aromatics will be compared. I will cite relevant references on spirocycles and Fsp3 .
I'm now outlining the document's structure, starting with an "Escape from Flatland" introduction. I will discuss planar rings versus spirocyclic systems and highlight 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid as a key element. I will profile its structure, discuss its physicochemical properties and mechanistic advantages in target binding. I'm excited by the structure and plan to expand on it.
I am now focusing on refining the experimental details and the E-E-A-T aspect. I'm ensuring self-validating system criteria are included in the protocols, with clear controls. The kinetic solubility protocol includes Nicardipine and Propranolol controls, while the HLM assay includes Verapamil/Testosterone and Warfarin controls. Causality is clarified for both, from DMSO dilution to NADPH for HLM.
I've validated the Fsp3 calculation for the spirocyclic acetic acid derivative; the 0.90 value is correct, solidifying this key metric. I'm now drafting content with an authoritative tone, aiming for technical precision, and practicality for the expert audience, and ensuring the color palette matches the graphs.
Compiling Relevant Citations
I'm now gathering and formatting citations. I've found , , , and . These will support the argument for enhanced sp3 character. I will integrate them throughout my text.
Refining the Diagram Specifications
I'm now implementing the size="7.9,8"; ratio="compress"; attributes in the DOT code to control the diagram width, ensuring it aligns with the 760px maximum, as per specifications. I'm focusing on "Scaffold Workflow" and "Sp3 Impact." I'm using the Google color palette for the diagrams. I am working on the node and edge attributes, ensuring they are correctly configured.
Finalizing the Visualizations
I've completed both the "Scaffold Workflow" and the "Sp3 Impact" diagrams, integrating them into the document! I'm pleased with how the Google color palette adds clarity and visual appeal. I've also incorporated the correct sizing and ratio parameters, ensuring that the visual elements fit and enhance my discussion.
Refining the Document Draft
I'm now integrating the final pieces. I've built the content around a logical flow, including the complete diagrams with Google-styled colors, correctly sized to ensure the figures do not exceed 760px. I've refined the document's tone to be that of a Senior Application Scientist.
Detailing the Experimental Protocols
I'm now detailing the kinetic solubility and HLM assay protocols I'll present. I'm focusing on key steps and causality, from sample preparation to quantification. I'm noting the importance of controls like Propranolol and Verapamil, along with the criteria to ensure self-validation.
Finalizing the Document
I'm now integrating the final pieces, ensuring a logical narrative and incorporating the experimental protocols. I am including the diagrams, properly sized with Google-styled colors, and ensuring that the Senior Application Scientist tone is consistent. The document is nearly complete!
Comparing Flatland vs. Spirocycles
I'm now comparing a planar structure, like 2-naphthylacetic acid, to the spirocyclic alternative. The table highlights how the spirocyclic acetic acid has a high Fsp3 of 0.9, while the planar analog is significantly lower. This contrast emphasizes the benefits of incorporating 3D spirocyclic scaffolds for enhanced physicochemical properties.
Verifying the Physicochemical Details
I've confirmed the TPSA calculations, confirming 46.5 Ų for the spirocyclic acetic acid, and also that the other TPSA is accurate. I am now incorporating the citation for "Escape from Flatland" by Lovering et al., as well as the ACS publication by Hiesinger et al. for spirocycles.
Integrating Supporting Citations
I'm now incorporating citations to reinforce my claims with authoritative sources. I'm focusing on key publications that support the benefits of spirocyclic scaffolds [1] and the role of Fsp3 in drug discovery [3, 4], and will include embedded links. I also incorporated [Lovering 2009] to discuss the "Flatland" concept.
Indexing the Search Results
I'm now integrating search results into my discussion, referencing relevant indices to support my points. These indices will highlight the use of spirocyclic scaffolds in drug discovery, and I will be able to incorporate the results in the text.
Refining the Citation Format
I'm now implementing the correct citation format, ensuring numbered references with clickable URLs and titles. I am also incorporating the "search result indices" throughout the text, as well as the [Lovering 2009] concept. I am refining this for clarity.
I have established: I'm focusing on "2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid" as my key spirocyclic building block. Search results highlight the prevalence of 2-oxaspiro[4.4]nonane derivatives in various chemical contexts, and I'm assessing its potential. It's a key structural feature for deeper investigation.
I'm now diving into the benefits of incorporating the 2-oxaspiro[4.4]nonane scaffold, especially focusing on its impact on physicochemical properties. I'm noting the connection between the scaffold and improved water solubility, metabolic stability, and lipophilicity. Moreover, its inherent 3D shape is key for enhanced binding and selectivity and the resulting reduced off-target effects, like hERG. I'm also planning an introduction to the concept of escaping "flatland" in drug discovery.
I'm now investigating the specific physicochemical effects of the 2-oxaspiro[4.4]nonane structure. The presence of the 2-oxa ring lowers lipophilicity and increases aqueous solubility compared to a fully carbon-based analog, with it acting as a hydrogen bond acceptor. The acetic acid appendage provides a versatile handle for modifications and it also acts as a pharmacophore. I'm preparing to build a table of representative physicochemical data, focusing on the sp3 shift's impact on properties like LogP, solubility, and clearance by comparing a generic biphenyl-carboxylic acid with the spiro-substituted one.
I've calculated the Fsp3 for the acetic acid derivative, getting 0.9. I am now creating diagrams. The first diagram will be a workflow demonstrating how to incorporate the scaffold into a drug discovery pipeline. The second diagram outlines the relationship of increased Fsp3 to clinical success. I'm excited about developing this model!
I'm now drafting the DOT code for two diagrams. The first, I'll name "Scaffold Workflow," visualizes the use of "2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid" in a drug discovery pipeline, from scaffold selection to clinical candidates. The second, "Sp3 Impact," aims to show how increased Fsp3 correlates with clinical success. I'm excited about creating these visuals to complement my discussion!
I'm now outlining detailed methodologies. I've chosen kinetic solubility and liver microsomal stability assays, detailing the rationale behind each choice. I'm focusing on the causality behind the experimental designs and the key points to explain. I'll justify the choice of kinetic solubility over thermodynamic for early screening and explain the details of the liver microsomal stability assays. I will present the methodologies as protocols.
I'm now detailing the use of kinetic solubility and HLM assays. Kinetic solubility mimics drug dissolution in the GI tract for high-throughput screening of compounds, I am explaining the design. HLM assays assess Phase I metabolic stability and determine CYP450 vulnerability. Flat aromatics will be compared. I will cite relevant references on spirocycles and Fsp3 .
I'm now outlining the document's structure, starting with an "Escape from Flatland" introduction. I will discuss planar rings versus spirocyclic systems and highlight 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid as a key element. I will profile its structure, discuss its physicochemical properties and mechanistic advantages in target binding. I'm excited by the structure and plan to expand on it.
I am now focusing on refining the experimental details and the E-E-A-T aspect. I'm ensuring self-validating system criteria are included in the protocols, with clear controls. The kinetic solubility protocol includes Nicardipine and Propranolol controls, while the HLM assay includes Verapamil/Testosterone and Warfarin controls. Causality is clarified for both, from DMSO dilution to NADPH for HLM.
I've validated the Fsp3 calculation for the spirocyclic acetic acid derivative; the 0.90 value is correct, solidifying this key metric. I'm now drafting content with an authoritative tone, aiming for technical precision, and practicality for the expert audience, and ensuring the color palette matches the graphs.
I'm now gathering and formatting citations. I've found [Lovering 2009]([Link]
Integrating Search Results
I'm now integrating the search results to strengthen my arguments. The prevalence of spirocyclic scaffolds in drug discovery, and the relevance to enhanced physicochemical properties, has been integrated. I will highlight how these relate to my central molecule and key experimental design. I will explain that increased Fsp3 improves clinical success [4].
Integrating the Key Findings
I'm now integrating the discussion of target binding and the core insights from recent physicochemical profiling. The rigid spirocyclic core offers pre-organization, reducing entropic cost upon binding, contrasting flexible alkyl chains. The oxygen's impact on lipophilicity and aqueous solubility, with the acetic acid for diversity, is key.
Finalizing the Document Structure
I'm now completing the document. My final step involves integrating recent data on target engagement, selectivity, and metabolic stability, building on the structural insights. I've included the comparative data table and validated experimental protocols with necessary controls and visualizations!
Validating the DOT Code
I've carefully validated the DOT code for both diagrams, ensuring the syntax is correct and renders the intended workflows. I’m satisfied with the structural precision of the code and the layout for the research plan.
Refining the Structural Analysis
I'm now integrating the structural advantages into the document, focusing on the pre-organized scaffold, and contrasting the benefits. My objective is to clearly articulate the advantages that this compound provides. The key structural features directly contribute to binding affinity and selectivity.
Refining the Research Focus
I'm now integrating the structural advantages into the document. The validated Fsp3 value bolsters the argument. I've rechecked the TPSA calculations, confirming the accuracy, particularly for the spirocyclic acetic acid, which will act as a key metric for enhanced physicochemical properties. The TPSA calculations must be incorporated!
